molecular formula C13H11BrO B8711621 2-Bromo-1-(naphthalen-2-yl)propan-1-one CAS No. 76469-34-6

2-Bromo-1-(naphthalen-2-yl)propan-1-one

Cat. No.: B8711621
CAS No.: 76469-34-6
M. Wt: 263.13 g/mol
InChI Key: UIJVLGGVVHJTOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(naphthalen-2-yl)propan-1-one is a brominated aromatic ketone featuring a naphthalene moiety at the 2-position and a bromine atom at the β-carbon of the propanone chain. This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of fused heterocycles and bioactive molecules. Its reactivity is attributed to the electron-withdrawing ketone group and the bromine atom, which facilitates nucleophilic substitution or elimination reactions.

Properties

CAS No.

76469-34-6

Molecular Formula

C13H11BrO

Molecular Weight

263.13 g/mol

IUPAC Name

2-bromo-1-naphthalen-2-ylpropan-1-one

InChI

InChI=1S/C13H11BrO/c1-9(14)13(15)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3

InChI Key

UIJVLGGVVHJTOX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC2=CC=CC=C2C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-bromo-1-(naphthalen-2-yl)propan-1-one with structurally analogous compounds, emphasizing substituent effects, reactivity, and physicochemical properties.

Structural Analogues and Substituent Effects

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference
2-Bromo-1-(4-methoxyphenyl)propan-1-one Methoxy group at phenyl para-position C₁₀H₁₁BrO₂ 243.10 Higher solubility in polar solvents; used in multicomponent reactions
2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one Methoxy group at naphthalene 6-position C₁₄H₁₃BrO₂ 293.16 Enhanced steric hindrance; potential pharmacological applications
1-(Naphthalen-2-yl)-3-phenylpropan-1-one Phenyl group replaces bromine C₁₉H₁₆O 260.33 Lacks halogen-mediated reactivity; used in C–H functionalization
2-(1-Hydroxycyclopropyl)-2-methyl-1-(naphthalen-2-yl)propan-1-one Cyclopropyl and methyl groups C₁₇H₁₈O₂ 254.32 Increased steric bulk; melting point 194.6–196.3°C; explored in natural product synthesis

Key Observations:

  • Steric Hindrance : Substitutions at the naphthalene 6-position (e.g., 6-methoxy) or additional cyclopropyl groups increase steric bulk, affecting reaction kinetics and crystal packing .
  • Reactivity: Bromine atoms enable nucleophilic substitutions (e.g., Suzuki coupling), while non-halogenated analogues (e.g., 1-(naphthalen-2-yl)-3-phenylpropan-1-one) rely on ketone-mediated reactivity, such as aldol condensations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.